(5-(furan-2-yl)isoxazol-3-yl)methyl 4-((1H-imidazol-1-yl)methyl)benzoate
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Description
(5-(furan-2-yl)isoxazol-3-yl)methyl 4-((1H-imidazol-1-yl)methyl)benzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Analgesic Activity
Isoxazole derivatives have been found to have prominent potential as analgesics . This suggests that our compound could potentially be used in the development of new pain-relieving medications.
Anti-inflammatory Activity
Isoxazole derivatives have also been found to have anti-inflammatory properties . This indicates that our compound could be used in the treatment of conditions characterized by inflammation.
Anticancer Activity
Some isoxazole derivatives have shown anticancer activity . This suggests that our compound could potentially be used in cancer treatment.
Antimicrobial Activity
Isoxazole derivatives have been found to have antimicrobial properties . This suggests that our compound could potentially be used in the development of new antimicrobial drugs.
Antiviral Activity
Some isoxazole derivatives have shown antiviral activity . This indicates that our compound could potentially be used in the treatment of viral infections.
Anticonvulsant Activity
Isoxazole derivatives have been found to have anticonvulsant properties . This suggests that our compound could potentially be used in the treatment of conditions characterized by seizures.
Antidepressant Activity
Some isoxazole derivatives have shown antidepressant activity . This indicates that our compound could potentially be used in the treatment of depression.
Immunosuppressant Activity
Isoxazole derivatives have been found to have immunosuppressant properties . This suggests that our compound could potentially be used in the treatment of conditions characterized by an overactive immune system.
properties
IUPAC Name |
[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 4-(imidazol-1-ylmethyl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O4/c23-19(15-5-3-14(4-6-15)11-22-8-7-20-13-22)25-12-16-10-18(26-21-16)17-2-1-9-24-17/h1-10,13H,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOMNOLACGVQJAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC(=NO2)COC(=O)C3=CC=C(C=C3)CN4C=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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